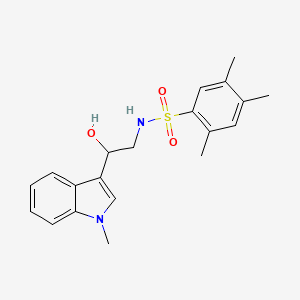

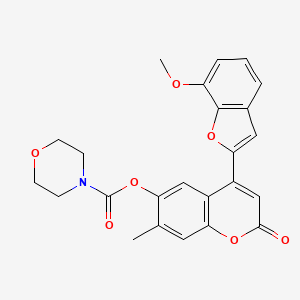

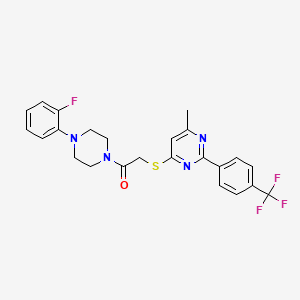

![molecular formula C9H11N3O B2761826 3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one CAS No. 1882492-42-3](/img/structure/B2761826.png)

3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one” belongs to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . More specifically, it is a diazepine, which is a seven-membered heterocyclic compound with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one” would likely include a seven-membered ring with two nitrogen atoms, similar to other diazepines .Chemical Reactions Analysis

Again, while specific chemical reactions involving “3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one” are not available, similar compounds like 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references (2400 patents) up to date .Applications De Recherche Scientifique

Regiospecific Synthesis and Structural Studies

- A study by Alonso et al. (2020) focused on the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, revealing their structural characteristics through X-ray crystallography and NMR spectroscopy. This research provides insights into the molecular structures of these compounds, which is crucial for understanding their reactivity and potential applications in medicinal chemistry (Alonso et al., 2020).

Novel Synthetic Strategies

- Kharaneko and Bogza (2013) developed a simple method for preparing pyrrolo[3,4-d][1,2]diazepines, highlighting a novel synthetic route that could be useful for creating heterocyclic analogs of known therapeutic agents, thus expanding the chemical space for drug discovery (Kharaneko & Bogza, 2013).

Synthesis of Hybrid Compounds

- Torres and Rebolledo (2016) reported on the synthesis of optically active hybrid compounds combining 1H-1,5-benzodiazepine and 1,4-dihydropyridine units. These findings could be relevant for the development of new materials with unique optical properties (Torres & Rebolledo, 2016).

Affinity to GABAA-receptor Subtypes

- Research by Briel et al. (2010) explored the synthesis of disubstituted 1,4-diazepines and their affinity to different benzodiazepine receptor subtypes. Such studies are crucial for the design of new anxiolytic or sedative drugs with improved specificity and reduced side effects (Briel et al., 2010).

Antiproliferative Activity

- A study by Liszkiewicz (2002) examined the antiproliferative activity of certain 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones against human cancer cell lines. This research may contribute to the development of novel chemotherapeutic agents (Liszkiewicz, 2002).

Propriétés

IUPAC Name |

3-methyl-1,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-6-4-11-8-5-10-3-2-7(8)12-9(6)13/h2-3,5-6,11H,4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINDCLVBRARWJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(C=CN=C2)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

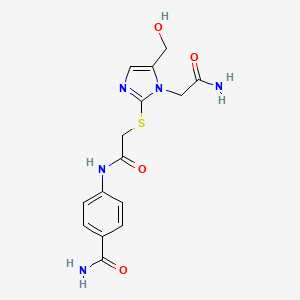

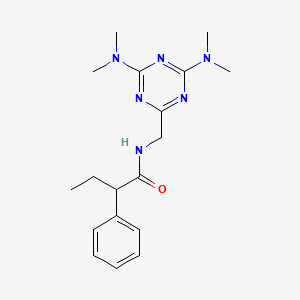

![N-(4-methylphenyl)-2-[(4-sulfamoylphenyl)amino]pyridine-3-carboxamide hydrochloride](/img/structure/B2761744.png)

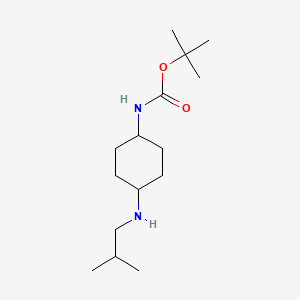

![methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2761745.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2761751.png)

![3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2761754.png)

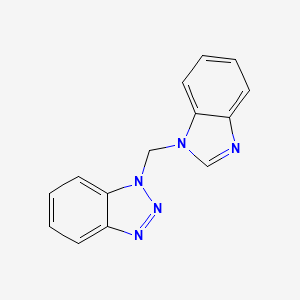

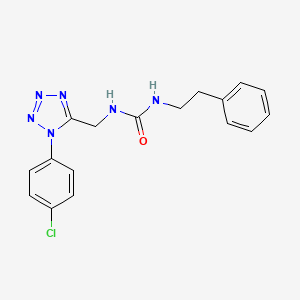

![N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2761764.png)